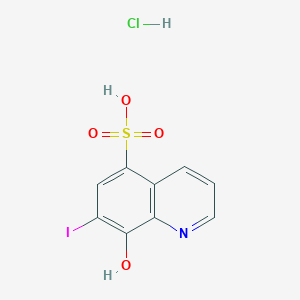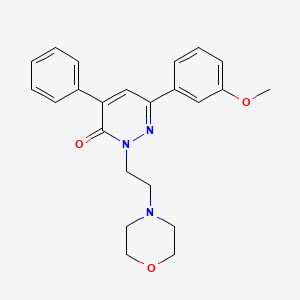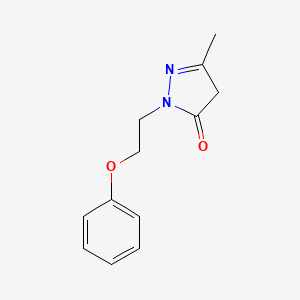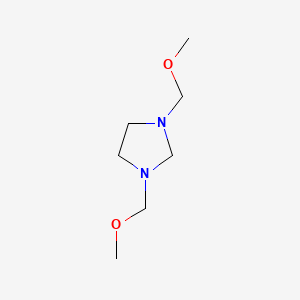
Methyl 3-((2R)pyrrolidin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((2R)pyrrolidin-2-yl)benzoate: is an organic compound with the molecular formula C12H15NO2. It features a pyrrolidine ring attached to a benzoate ester, making it a compound of interest in various chemical and pharmaceutical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available benzoic acid derivatives and pyrrolidine.
Esterification: The benzoic acid derivative undergoes esterification with methanol in the presence of an acid catalyst to form methyl benzoate.
Pyrrolidine Addition: The methyl benzoate is then reacted with pyrrolidine under basic conditions to form the final product, methyl 3-((2R)pyrrolidin-2-yl)benzoate.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-((2R)pyrrolidin-2-yl)benzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoate ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoates.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties. Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds. Industry: Utilized in the development of new materials and as a building block in organic synthesis .
Mechanism of Action
The mechanism by which methyl 3-((2R)pyrrolidin-2-yl)benzoate exerts its effects involves interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The benzoate ester group may also play a role in the compound’s overall activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 2-(pyrrolidin-3-yl)benzoate
- Methyl 4-(pyrrolidin-2-yl)benzoate
- Ethyl 3-((2R)pyrrolidin-2-yl)benzoate
Uniqueness: Methyl 3-((2R)pyrrolidin-2-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring and the stereochemistry of the pyrrolidine ring. This unique structure can result in different biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 3-[(2R)-pyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-5-2-4-9(8-10)11-6-3-7-13-11/h2,4-5,8,11,13H,3,6-7H2,1H3/t11-/m1/s1 |
InChI Key |
IXMKHFGBZYSDRQ-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)[C@H]2CCCN2 |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Thia-1-azabicyclo[3.2.1]octane](/img/structure/B15213230.png)


![3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-](/img/structure/B15213244.png)
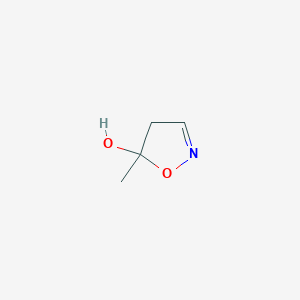
![2-Amino-5-(3-{[4-(chloroacetyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B15213247.png)
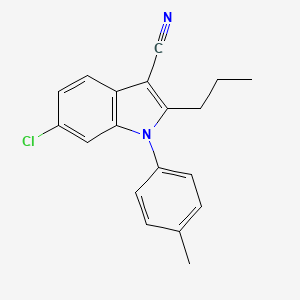
![6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15213265.png)
